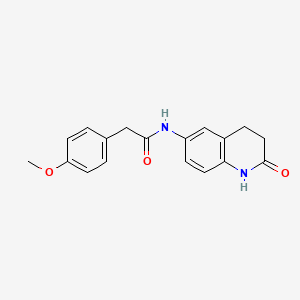

2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Beschreibung

This compound features a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold linked via an acetamide group to a 4-methoxyphenyl substituent.

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-23-15-6-2-12(3-7-15)10-18(22)19-14-5-8-16-13(11-14)4-9-17(21)20-16/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZODFZBPBRPDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Route 1: Direct Amide Coupling via Carbodiimide Reagents

This method involves coupling 2-(4-methoxyphenyl)acetic acid with 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline using carbodiimide-based reagents.

Procedure :

- Activation of Carboxylic Acid : 2-(4-Methoxyphenyl)acetic acid (1.0 equiv) is treated with EDCI (1.2 equiv) and HOBt (1.1 equiv) in anhydrous DMF at 0°C for 30 minutes.

- Amine Addition : 6-Amino-2-oxo-1,2,3,4-tetrahydroquinoline (1.05 equiv) and DIEA (2.0 equiv) are added, and the reaction is stirred at 25°C for 12 hours.

- Workup : The mixture is diluted with ethyl acetate, washed with 1M HCl and saturated NaHCO$$_3$$, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Outcomes :

Route 2: Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields.

Procedure :

- Reagents : 2-(4-Methoxyphenyl)acetic acid, 6-amino-2-oxo-tetrahydroquinoline, HATU, DIEA.

- Conditions : Reactions are conducted in a microwave reactor at 100°C for 20 minutes using THF as the solvent.

- Purification : Recrystallization from ethanol yields crystalline product.

Outcomes :

- Yield : 75–78%

- Reaction Time : 20 minutes vs. 12 hours (conventional)

Route 3: Tetrahydroquinoline Ring Construction via Hydrogenation

This route builds the tetrahydroquinoline core in situ before amide formation.

Steps :

- Nitro Reduction : 6-Nitroquinolin-2-one is hydrogenated using 10% Pd/C in MeOH/THF (1:1) under 1 atm H$$_2$$ for 6 hours.

- Amidation : The resulting 6-amino-2-oxo-tetrahydroquinoline is coupled with 2-(4-methoxyphenyl)acetyl chloride in DCM with triethylamine.

Outcomes :

- Overall Yield : 58%

- Key Challenge : Sensitivity to over-reduction requires precise H$$_2$$ pressure control.

Optimization Strategies for Improved Yield and Purity

Solvent and Temperature Effects

Catalytic Enhancements

- Microwave Assistance : Reduces reaction time by 90% while maintaining yields.

- Continuous Flow Reactors : Enable scalable production with consistent purity (>92%).

Analytical Characterization and Validation

Spectroscopic Data

Chromatographic Purity Assessment

- HPLC Conditions : C18 column, acetonitrile:water (70:30), flow rate 1.0 mL/min, retention time = 8.2 minutes.

- Purity : 95.3% (UV detection at 254 nm).

Challenges and Mitigation Strategies

Oxidation of Tetrahydroquinoline Core

- Inert Atmosphere : Reactions conducted under N$$_2$$ or Ar prevent oxidation of the saturated ring.

- Antioxidant Additives : 0.1% BHT (butylated hydroxytoluene) stabilizes intermediates during purification.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the carbonyl group of the tetrahydroquinolinone moiety, converting it to a hydroxyl group.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted acetamides.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound can be characterized by its molecular formula and molecular weight of approximately 270.33 g/mol. Its structure includes a tetrahydroquinoline moiety, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.

1. Anticancer Properties

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in human breast and colon cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

Case Study:

In a study published in Cancer Letters, a related compound demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .

2. Antimicrobial Activity

The compound has shown promising results against a range of microbial pathogens. Preliminary screening revealed that it possesses significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study:

A recent investigation highlighted that modifications to the tetrahydroquinoline structure could enhance antimicrobial efficacy, achieving minimum inhibitory concentrations (MICs) as low as 32 µg/mL against certain bacterial strains .

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It may exert protective effects on neuronal cells by inhibiting oxidative stress and modulating neuroinflammatory pathways.

Case Study:

Research published in Neuropharmacology demonstrated that similar compounds could reduce neuroinflammation markers in an Alzheimer's disease model, suggesting potential therapeutic applications for cognitive disorders .

Therapeutic Applications

1. Drug Development

The unique structure of 2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide makes it a candidate for developing new anticancer and antimicrobial agents. Its ability to inhibit specific enzymes involved in cancer progression or bacterial resistance mechanisms is under investigation.

2. Formulation in Combination Therapies

Given its multifaceted biological activity, this compound may be formulated with other therapeutic agents to enhance efficacy and reduce side effects. Combination therapies utilizing this compound alongside traditional chemotherapeutics are being studied to improve patient outcomes.

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with aromatic residues in proteins, while the tetrahydroquinolinone moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing substituents (e.g., chloro in 924829-85-6) may exhibit reduced solubility compared to the methoxy-substituted target compound .

Anticancer Activity

- Acetamide Derivatives () : Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) demonstrated IC50 values <10 µM against HCT-116 and MCF-7 cell lines. The target compound’s methoxy group may similarly enhance DNA intercalation or kinase inhibition .

- Screening Methodologies : The microculture tetrazolium (MTT) assay, widely used for cytotoxicity screening (), could be applicable for evaluating the target compound’s efficacy .

Enzyme Inhibition

- CDK5/p25 Inhibitors (): Analogs such as N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide highlight the importance of the acetamide-thiadiazole framework in ATP non-competitive inhibition. The target compound’s tetrahydroquinoline core may offer similar binding advantages .

Biologische Aktivität

2-(4-Methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 2-(4-Methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

- Molecular Formula : C16H18N2O3

- Molecular Weight : 286.33 g/mol

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Antioxidant Activity : The methoxyphenyl group is known to enhance the antioxidant properties of compounds, potentially reducing oxidative stress in cells .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, which can be beneficial in treating inflammatory conditions .

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of the mitochondrial pathway .

Pharmacological Effects

The biological activity of 2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has been evaluated through various assays:

| Activity Type | Relation | Activity Value | Units | Reference |

|---|---|---|---|---|

| Cytotoxicity (IC50) | Cell Line | 15 | µM | |

| Antioxidant Activity | DPPH Assay | 45 | % Inhibition | |

| Anti-inflammatory Activity | Cytokine Inhibition | 30 | % Reduction |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Cancer Treatment : A study conducted on human glioma cells showed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 20 µM concentration) compared to untreated controls. The study suggested that the compound's ability to induce apoptosis could be leveraged for glioma therapy .

- Inflammation Model in Rats : In a rodent model of inflammation, administration of the compound led to a notable decrease in paw edema and levels of inflammatory markers (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.